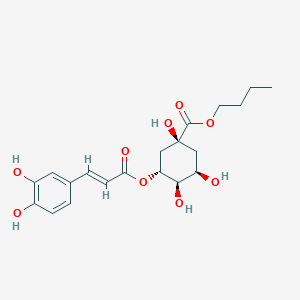

Chlorogenic acid butyl ester

Description

Properties

IUPAC Name |

butyl (1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O9/c1-2-3-8-28-19(26)20(27)10-15(23)18(25)16(11-20)29-17(24)7-5-12-4-6-13(21)14(22)9-12/h4-7,9,15-16,18,21-23,25,27H,2-3,8,10-11H2,1H3/b7-5+/t15-,16-,18-,20+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNLREARKISTOAD-SNQQTVKYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1(CC(C(C(C1)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)[C@@]1(C[C@H]([C@H]([C@@H](C1)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301309462 | |

| Record name | Chlorogenic acid butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301309462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132741-56-1 | |

| Record name | Chlorogenic acid butyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132741-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorogenic acid butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301309462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Purification of Chlorogenic Acid Butyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorogenic acid, a prominent phenolic compound with a wide array of biological activities, has garnered significant interest in the pharmaceutical and nutraceutical industries. However, its therapeutic applications can be limited by its physicochemical properties. The synthesis of chlorogenic acid butyl ester, a lipophilic derivative, enhances its potential for use in various formulations. This technical guide provides an in-depth overview of the synthesis and purification of this compound, offering detailed experimental protocols for both chemical and enzymatic approaches. The document also includes a thorough comparison of quantitative data and methods for the characterization of the final product.

Introduction

Chlorogenic acid is a naturally occurring ester of caffeic acid and quinic acid, recognized for its antioxidant, anti-inflammatory, and other health-promoting properties.[1] The esterification of chlorogenic acid with butanol to form this compound is a key chemical modification aimed at increasing its lipophilicity. This alteration is advantageous for improving its solubility in non-polar solvents and enhancing its incorporation into lipid-based delivery systems, thereby potentially increasing its bioavailability and efficacy. This guide will explore two primary routes for the synthesis of this compound: direct chemical esterification and enzyme-catalyzed synthesis.

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and enzymatic methods. Each approach offers distinct advantages and disadvantages in terms of reaction conditions, yield, and purity of the final product.

Chemical Synthesis: Fischer-Speier Esterification

A direct and established method for the synthesis of this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves the reflux of chlorogenic acid with an excess of butanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The equilibrium of the reaction is driven towards the formation of the ester by using a large excess of the alcohol and by the removal of water as it is formed.[2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, dissolve chlorogenic acid (1 equivalent) in n-butanol (10-20 equivalents).

-

Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.5 equivalents) to the reaction mixture.

-

Reaction Execution: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure to obtain the crude this compound.

While specific yield and purity data for the direct Fischer esterification of chlorogenic acid with butanol are not extensively reported, similar reactions with other alcohols suggest that high conversion rates are achievable. For instance, a non-catalytic, solvent-free synthesis of chlorogenic acid oleyl alcohol ester at high temperatures has been reported to achieve a conversion of 93.59%.[3]

Enzymatic Synthesis: Lipase-Catalyzed Esterification

Enzymatic synthesis offers a milder and more selective alternative to chemical methods. Lipases are commonly employed to catalyze the esterification of chlorogenic acid. This method can be performed either through direct esterification or transesterification.

-

Reaction Mixture: Suspend chlorogenic acid (1 equivalent) and a lipase (e.g., Novozym® 435) in a suitable organic solvent (e.g., 2-methyl-2-butanol).

-

Acyl Donor: Add an acyl donor, such as vinyl butyrate (excess, e.g., 10 equivalents).

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 60 °C) with agitation.

-

Monitoring: Monitor the reaction progress by HPLC or TLC.

-

Enzyme Removal: Once the reaction reaches the desired conversion, filter off the immobilized enzyme.

-

Purification: Concentrate the filtrate and purify the crude product using column chromatography.

A study on the lipase-catalyzed acylation of chlorogenic acid with vinyl butyrate reported a conversion rate of 59.6%.[4] Another lipase-catalyzed approach involves the transesterification of a pre-formed chlorogenic acid methyl ester with butanol.

Purification of this compound

Purification of the synthesized this compound is crucial to remove unreacted starting materials, by-products, and the catalyst. Common purification techniques include solvent extraction and chromatography.

Solvent Extraction

A preliminary purification can be achieved by liquid-liquid extraction. The crude product can be dissolved in an organic solvent and washed with aqueous solutions to remove water-soluble impurities.

Column Chromatography

Silica gel column chromatography is an effective method for purifying this compound. The choice of eluent is critical for achieving good separation. A gradient of hexane and ethyl acetate is commonly used.

-

Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane.

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Solvent Evaporation: Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

A study on the purification of chlorogenic acid from tobacco by-products reported achieving a purity of 92.2% using a combination of polyamide and silica gel column chromatography.

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample.

-

Solvent System: Select a suitable two-phase solvent system. For related compounds, a system of methyl-tert-butyl-ether-acetonitrile-n-butanol-water has been used.[5]

-

Equilibration: Equilibrate the HSCCC instrument with the selected solvent system.

-

Sample Injection: Dissolve the crude sample in the solvent mixture and inject it into the column.

-

Separation: Perform the separation by pumping the mobile phase through the coil.

-

Fraction Collection and Analysis: Collect fractions and analyze them by HPLC to determine the purity of the this compound.

A purity of 98.1% and a yield of 95% have been reported for the purification of chlorogenic acid using a butanol-containing solvent system in HSCCC.[5]

Data Presentation

The following tables summarize the quantitative data for the synthesis and purification of chlorogenic acid esters based on the cited literature.

Table 1: Synthesis of Chlorogenic Acid Esters

| Synthesis Method | Ester | Catalyst/Conditions | Conversion Rate/Yield | Purity | Reference |

| Non-catalytic, Solvent-free | Oleyl Ester | 200 °C, 3 h | 93.59% | 98.72% | [3] |

| Lipase-catalyzed Acylation | Butyrate Ester | Novozym® 435, 60 °C | 59.6% | - | [4] |

Table 2: Purification of Chlorogenic Acid and its Derivatives

| Purification Method | Compound | Purity Achieved | Yield | Reference |

| Polyamide and Silica Gel Column Chromatography | Chlorogenic Acid | 92.2% | - | |

| High-Speed Counter-Current Chromatography | Chlorogenic Acid | 98.1% | 95% | [5] |

Visualization of Workflows

Chemical Synthesis and Purification Workflow

Caption: Workflow for the chemical synthesis and purification of this compound.

Enzymatic Synthesis and Purification Workflow

Caption: Workflow for the enzymatic synthesis and purification of this compound.

Characterization

The synthesized and purified this compound should be characterized to confirm its structure and purity.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the ester. The fragmentation pattern can provide structural information.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for elucidating the detailed chemical structure of the molecule.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the ester carbonyl group. The FTIR spectrum of chlorogenic acid shows characteristic peaks for OH groups, C=O stretching, and C=C bonds.[3]

Conclusion

This technical guide has outlined the key methodologies for the synthesis and purification of this compound. Both chemical and enzymatic routes are viable, with the choice of method depending on the desired scale, purity requirements, and environmental considerations. The provided experimental protocols and purification strategies offer a solid foundation for researchers and drug development professionals to produce and isolate this promising lipophilic derivative of chlorogenic acid for further investigation and application.

References

- 1. Research Advances in the Synthesis, Metabolism, and Function of Chlorogenic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fischer Esterification [organic-chemistry.org]

- 3. Highly Efficient Synthesis of Chlorogenic Acid Oleyl Alcohol Ester under Non-Catalytic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ultrasonication-assisted lipase-catalyzed esterification of chlorogenic acid: A comparative study using fatty alcohol and acids in solvent and solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Separation of chlorogenic acid and concentration of trace caffeic acid from natural products by pH-zone-refining counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Chlorogenic Acid Butyl Ester: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorogenic acid (CGA), a prominent dietary polyphenol, has garnered significant attention for its diverse pharmacological properties. Esterification of CGA to increase its lipophilicity can modulate its biological activity, enhancing its potential for pharmaceutical and nutraceutical applications. This technical guide provides an in-depth overview of the biological activities of a key derivative, chlorogenic acid butyl ester (butyl chlorogenate). It consolidates quantitative data on its antioxidant, anti-inflammatory, anticancer, and melanogenesis-inhibiting properties. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are provided to support further research and development.

Introduction

Chlorogenic acid is a phenylpropanoid formed by the esterification of caffeic acid and quinic acid. Its biological effects are well-documented and include antioxidant, anti-inflammatory, neuroprotective, and anticancer activities.[1][2] However, its relatively high polarity can limit its bioavailability and application in lipophilic systems. Chemical modification, such as the addition of an alkyl ester chain, alters the compound's hydrophobicity. This compound is one such lipophilic derivative that has been investigated for a range of biological effects, demonstrating a distinct and sometimes enhanced activity profile compared to its parent compound. This document serves as a technical resource, summarizing the current state of knowledge on the bioactivity of this compound.

Biological Activities and Quantitative Data

The esterification of chlorogenic acid with butanol yields a molecule with modified physicochemical properties that influence its interaction with biological systems. The primary activities reported are detailed below, with quantitative data summarized for direct comparison.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays. The addition of the butyl chain enhances its lipophilicity, which can influence its effectiveness in different experimental models. While some studies in bulk oil systems suggest that increased hydrophobicity does not always correlate with higher antioxidant capacity[3][4], data from radical scavenging assays confirm its potent antioxidant effects.

| Activity | Assay | Test System | Result (IC₅₀ / EC₅₀) | Reference |

| Antioxidant | DPPH Radical Scavenging | Chemical Assay | EC₅₀: 16.3 µg/mL | [5] |

| Antioxidant | DPPH Radical Scavenging | Chemical Assay | EC₅₀: 11.7 µg/mL | [6] |

| Antioxidant | Hydroxyl Radical Scavenging | Chemical Assay | EC₅₀: 11.4 µg/mL | [6] |

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties by inhibiting key inflammatory mediators. Studies have demonstrated its ability to reduce the production of nitric oxide (NO), superoxide anions, and elastase in cellular models of inflammation.

| Activity | Assay | Test System | Result (IC₅₀) | Reference |

| Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | LPS-activated RAW 264.7 cells | 85.5 µM | [7] |

| Anti-inflammatory | Superoxide Anion Generation Inhibition | fMLP/CB-induced human neutrophils | 4.8 µM | [8] |

| Anti-inflammatory | Elastase Release Inhibition | fMLP/CB-induced human neutrophils | 4.0 µM | [8] |

Anticancer Activity

The cytotoxic effects of this compound have been assessed against several human cancer cell lines. The compound demonstrates broad-spectrum activity, inducing cell death at micromolar concentrations.

| Activity | Assay | Test System (Cell Line) | Result (IC₅₀) | Reference |

| Cytotoxicity | MTT Assay | Human lung carcinoma (SK-LU-1) | 7.89 ± 0.87 µM | [8] |

| Cytotoxicity | MTT Assay | Human liver carcinoma (HepG2) | 21.12 ± 1.54 µM | [8] |

| Cytotoxicity | MTT Assay | Human breast carcinoma (MCF-7) | 46.76 ± 3.88 µM | [8] |

| Cytotoxicity | MTT Assay | Human bladder carcinoma (T24) | 18.97 ± 1.29 µM | [8] |

Melanogenesis Inhibition

This compound is a potent inhibitor of melanogenesis. It acts by downregulating the expression of key enzymes and transcription factors involved in melanin synthesis.

| Activity | Assay | Test System | Result | Reference |

| Melanogenesis Inhibition | Melanin Content Assay | α-MSH-stimulated B16 melanoma cells | 33-62% reduction at 100 µM | [9][10] |

| Mechanism | Western Blot | α-MSH-stimulated B16 melanoma cells | Reduced protein levels of MITF, tyrosinase, TRP-1, and TRP-2 | [9][10] |

Signaling Pathway Mechanisms

While direct studies on the signaling pathways modulated specifically by this compound are limited, the mechanisms can be inferred from its parent compound, chlorogenic acid, which is known to target key inflammatory and antioxidant pathways. The structural similarity suggests that the butyl ester likely engages these same pathways, with its increased lipophilicity potentially enhancing its interaction with cellular membranes and intracellular targets.

NF-κB Signaling Pathway (Anti-inflammatory)

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to stimuli like Lipopolysaccharide (LPS), the IKK complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This frees NF-κB (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS (producing NO) and COX-2. Chlorogenic acid is a known inhibitor of this pathway[2][11], and it is hypothesized that the butyl ester derivative shares this mechanism to exert its anti-inflammatory effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-inflammatory effects of chlorogenic acid in lipopolysaccharide-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. The Biological Activity Mechanism of Chlorogenic Acid and Its Applications in Food Industry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Search | Global Index Medicus [pesquisa.bvsalud.org]

- 10. Chlorogenic acid: a review on its mechanisms of anti-inflammation, disease treatment, and related delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-p-Coumaroylquinic acid | 87099-71-6 | Benchchem [benchchem.com]

In Vitro Antioxidant Activity of Chlorogenic Acid Butyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorogenic acid, a prominent dietary polyphenol, is well-regarded for its antioxidant properties. Its lipophilic derivatives, such as chlorogenic acid butyl ester, are being investigated for enhanced bioavailability and efficacy in lipophilic systems. This technical guide provides an in-depth overview of the in vitro antioxidant activity of this compound, summarizing available quantitative data, detailing experimental protocols for key antioxidant assays, and illustrating relevant biological pathways. The esterification of chlorogenic acid with butanol is a strategy to increase its lipophilicity, potentially enhancing its interaction with cell membranes and its application in lipid-based formulations.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants play a crucial role in mitigating oxidative damage. Chlorogenic acid (CGA) is a potent natural antioxidant, but its hydrophilicity can limit its application in fatty foods and cosmetic preparations. The synthesis of alkyl esters of chlorogenic acid, including this compound, aims to overcome this limitation by increasing lipophilicity. This modification can influence the antioxidant capacity and cellular uptake of the molecule. This guide focuses on the in vitro methodologies used to assess the antioxidant potential of this compound and the current understanding of its activity.

Quantitative Antioxidant Activity

Direct comparative studies providing IC50 values for this compound across multiple standard antioxidant assays are limited. However, research on a series of chlorogenic acid alkyl esters indicates that the radical scavenging activities against 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) are comparable to that of the parent chlorogenic acid[1]. The primary antioxidant activity is attributed to the caffeoyl moiety, which remains unchanged upon esterification.

For comparative purposes, the following tables summarize the reported antioxidant activities of chlorogenic acid. It is inferred that this compound would exhibit similar values in these radical scavenging assays.

Table 1: DPPH Radical Scavenging Activity of Chlorogenic Acid

| Compound | IC50 (µg/mL) | IC50 (µM) | Reference |

| Chlorogenic Acid | 6.17 | ~17.4 | [2] |

| Ascorbic Acid (Standard) | 8.41 | ~47.7 | [2] |

Table 2: ABTS Radical Cation Scavenging Activity of Chlorogenic Acid

| Compound | Trolox Equivalents (TE) | Reference |

| Chlorogenic Acid | ~1.1 mM | [3] |

Table 3: Ferric Reducing Antioxidant Power (FRAP) of Chlorogenic Acid

| Compound | FRAP Value (µmol Fe(II)/g) | Reference |

| Chlorogenic Acid | Data for direct comparison is variable | [2][4] |

Table 4: Cellular Antioxidant Activity (CAA) of Chlorogenic Acid and its Derivatives

| Compound | EC50 (µg/mL) | Reference |

| Chlorogenic Acid | 29.08 | [1] |

| C12-Chlorogenic Acid Ester | 9.40 | [1] |

Note: The CAA assay suggests that increased lipophilicity in longer-chain esters enhances antioxidant activity within a cellular context, likely due to improved cell membrane permeability[1]. While specific data for the butyl ester is not provided in this study, it is part of a trend indicating lipophilic derivatives can be more effective in cellular systems.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.

Methodology:

-

Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

-

Sample Preparation: this compound is dissolved in methanol to prepare a series of concentrations.

-

Reaction: A small volume of each sample concentration (e.g., 100 µL) is added to a larger volume of the DPPH solution (e.g., 2.9 mL)[5].

-

Incubation: The mixture is shaken and incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_c - A_s) / A_c] * 100 where A_c is the absorbance of the control (DPPH solution without sample) and A_s is the absorbance of the sample.

-

IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

ABTS Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Methodology:

-

Reagent Preparation: The ABTS•+ is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: this compound is dissolved in a suitable solvent to prepare a range of concentrations.

-

Reaction: A small aliquot of the sample solution is mixed with the ABTS•+ solution.

-

Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

-

Measurement: The absorbance is read at 734 nm.

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex.

Methodology:

-

Reagent Preparation: The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C before use[2].

-

Sample Preparation: The test compound is dissolved in a suitable solvent.

-

Reaction: A small volume of the sample is mixed with the FRAP reagent.

-

Incubation: The mixture is incubated at 37°C for a defined period (e.g., 30 minutes).

-

Measurement: The absorbance of the colored product (ferrous-TPTZ complex) is measured at 593 nm.

-

Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with that of a standard, typically FeSO₄ or Trolox, and is expressed as Fe(II) equivalents or Trolox equivalents.

Visualizations

Experimental Workflows

Caption: Workflow for the DPPH Radical Scavenging Assay.

Caption: Workflow for the ABTS Radical Cation Scavenging Assay.

Antioxidant Signaling Pathways of Chlorogenic Acid

While specific signaling pathway studies for this compound are not extensively available, it is hypothesized to act through similar mechanisms as its parent compound, chlorogenic acid. The primary antioxidant action of chlorogenic acid involves direct radical scavenging and modulation of endogenous antioxidant defense systems.

Caption: Antioxidant Mechanisms of Chlorogenic Acid.

Discussion and Future Directions

The available evidence suggests that this compound retains the potent radical scavenging activity of its parent compound, chlorogenic acid. The increased lipophilicity conferred by the butyl group may enhance its efficacy in cellular and lipid-rich environments by facilitating its passage through cell membranes. This is supported by studies on other long-chain chlorogenic acid esters which show improved cellular antioxidant activity[1].

Future research should focus on generating a comprehensive set of quantitative data, including IC50 values from various antioxidant assays, for this compound to allow for direct comparison with chlorogenic acid and other antioxidants. Furthermore, studies elucidating the specific interactions of the butyl ester with cellular signaling pathways, such as the Nrf2-Keap1 pathway, would provide a more complete understanding of its mechanism of action. Investigating its stability and antioxidant performance in various food and cosmetic matrices will also be crucial for its practical application.

Conclusion

This compound is a promising lipophilic antioxidant. While its radical scavenging capacity appears to be similar to that of chlorogenic acid, its enhanced lipophilicity may offer advantages in specific applications. The standardized protocols and comparative data presented in this guide serve as a valuable resource for researchers and professionals in the fields of pharmacology, food science, and cosmetics who are interested in the development and evaluation of novel antioxidant compounds. Further targeted studies are necessary to fully characterize its antioxidant profile and biological activity.

References

- 1. researchgate.net [researchgate.net]

- 2. Effect of chlorogenic acid on antioxidant activity of Flos Lonicerae extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant properties of chlorogenic acid and its alkyl esters in stripped corn oil in combination with phospholipids and/or water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of the effects of chlorogenic acid isomers and their compounds on alleviating oxidative stress injury in broilers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Probing the Potential: A Technical Guide to the Anti-inflammatory Properties of Chlorogenic Acid Butyl Ester

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on the anti-inflammatory properties of chlorogenic acid butyl ester is limited in the currently available scientific literature. This technical guide, therefore, extrapolates the potential activities, mechanisms, and experimental validation strategies for this compound based on extensive research conducted on its parent compound, chlorogenic acid (CGA), and its close derivative, chlorogenic acid methyl ester (CME). The addition of a butyl ester group is anticipated to primarily influence the compound's lipophilicity, which may, in turn, affect its bioavailability, cellular uptake, and potency, without fundamentally altering its core anti-inflammatory mechanisms.

Executive Summary

Chlorogenic acid (CGA), a prominent dietary polyphenol, has demonstrated significant anti-inflammatory and antioxidant activities across numerous preclinical studies.[1][2][3] Evidence suggests that CGA and its derivatives exert these effects by modulating key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT).[4][5][6][7] This whitepaper provides a comprehensive overview of the established anti-inflammatory mechanisms of CGA and its methyl ester, presenting this information as a foundational guide for investigating the therapeutic potential of this compound. Detailed experimental protocols, quantitative data from relevant studies, and visual representations of key signaling pathways are provided to facilitate future research and development in this area.

Quantitative Data on the Anti-inflammatory Effects of Chlorogenic Acid and its Derivatives

The following tables summarize the quantitative data from various in vitro and in vivo studies on chlorogenic acid and its methyl ester, offering a comparative baseline for evaluating the potential efficacy of this compound.

Table 1: In Vitro Anti-inflammatory Effects of Chlorogenic Acid (CGA)

| Model System | Treatment | Target | Result | Reference |

| Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | CGA | Nitric Oxide (NO) Production | Significant inhibition | [8] |

| LPS-stimulated RAW 264.7 macrophages | CGA | iNOS Expression | Significant inhibition | [8][9] |

| LPS-stimulated RAW 264.7 macrophages | CGA | COX-2 Expression | Significant inhibition | [2][8][9] |

| LPS-stimulated RAW 264.7 macrophages | CGA | TNF-α Production | Dose-dependent attenuation | [8][10][11] |

| LPS-stimulated RAW 264.7 macrophages | CGA | IL-1β Production | Dose-dependent attenuation | [8][10][11] |

| LPS-stimulated RAW 264.7 macrophages | CGA | IL-6 Production | Dose-dependent attenuation | [8][10][11] |

| IL-6-stimulated RSC-364 synoviocytes | CGA | Cell Proliferation | Inhibition through apoptosis induction | [7] |

Table 2: In Vivo Anti-inflammatory Effects of Chlorogenic Acid (CGA)

| Animal Model | Treatment | Target | Result | Reference |

| Carrageenan-induced paw edema in rats | CGA (50 and 100 mg/kg) | Paw Edema | Inhibition starting from the 2nd hour | [12] |

| Formalin-induced pain test in rats | CGA (50 and 100 mg/kg) | Nociceptive Response (late phase) | Inhibition of flinching | [12] |

| LPS-induced acute lung injury in mice | CGA | Inflammatory Cytokine Release | Suppression | [13] |

| Dextran sulfate sodium (DSS)-induced colitis in mice | Folic acid-TPGS-modified CGA liposome (FTCLP) | Disease Activity Index (DAI) score | Reduction | |

| Dextran sulfate sodium (DSS)-induced colitis in mice | Folic acid-TPGS-modified CGA liposome (FTCLP) | Colon Length | Restoration |

Table 3: Anti-inflammatory Effects of Chlorogenic Acid Methyl Ester (CME)

| Model System | Treatment | Target | Result | Reference |

| Xylene-induced ear swelling in mice | CME | Ear Swelling | Marked inhibition | [14][15] |

| Carrageenan-induced paw swelling in rats | CME | Paw Swelling | Marked inhibition | [14][15] |

| Cotton pellet-induced granuloma in rats | CME | Granuloma Swelling | Marked inhibition | [14][15] |

| Acetic acid-induced intraperitoneal capillary permeability in mice | CME | Capillary Permeability | Decrease | [14][15] |

| LPS-induced acute lung injury in mice | CME | Serum PGE2 and IL-1β levels | Reduction | [14][15] |

| LPS-stimulated RAW 264.7 macrophages | CME | COX-2 and NLRP3 protein expression | Inhibition | [14][15][16] |

| LPS-stimulated RAW 264.7 macrophages | CME | Phosphorylation of NF-κB p65 | Prevention | [14][15][16] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the study of the anti-inflammatory properties of chlorogenic acid and its derivatives. These protocols can be adapted for the evaluation of this compound.

In Vitro Anti-inflammatory Assay in Macrophages

-

Cell Line: Murine macrophage cell line RAW 264.7 or human THP-1 monocytes differentiated into macrophages.

-

Inflammatory Stimulus: Lipopolysaccharide (LPS) is typically used to induce an inflammatory response.[8][10]

-

Methodology:

-

Cells are seeded in appropriate culture plates and allowed to adhere overnight.

-

The cells are then pre-treated with various concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) for a designated time (e.g., 24 hours).

-

The cell culture supernatant is collected to measure the levels of pro-inflammatory mediators.

-

Cell viability is assessed using methods like the MTT assay to rule out cytotoxicity.

-

-

Analysis of Inflammatory Mediators:

-

Nitric Oxide (NO): Measured using the Griess reagent.[8]

-

Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[8][11]

-

Gene Expression (iNOS, COX-2, TNF-α, IL-6, IL-1β): Analyzed by quantitative Real-Time Polymerase Chain Reaction (qRT-PCR).[17]

-

Protein Expression (iNOS, COX-2, p-p65, p-p38): Determined by Western blotting.[5][16]

-

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

-

Animal Model: Male Sprague-Dawley rats or Swiss albino mice.

-

Methodology:

-

Animals are fasted overnight with free access to water.

-

This compound is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan (e.g., 1% in saline) is administered into the right hind paw of each animal.

-

Paw volume is measured at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

-

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.[12]

Key Signaling Pathways and Visualizations

The anti-inflammatory effects of chlorogenic acid are primarily attributed to its ability to modulate key signaling pathways. It is highly probable that this compound will interact with these same pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Chlorogenic acid has been shown to inhibit the activation of NF-κB, thereby reducing the expression of numerous pro-inflammatory genes.[8][18][19] The proposed mechanism involves the inhibition of IκBα phosphorylation and degradation, which prevents the nuclear translocation of the p65 subunit of NF-κB.[8]

MAPK Signaling Pathway

The MAPK family, including p38, ERK, and JNK, plays a crucial role in the inflammatory response. Chlorogenic acid has been demonstrated to suppress the phosphorylation of p38 MAPK, which is involved in the regulation of inflammatory mediator transcription and translation.[4][20]

References

- 1. benthamscience.com [benthamscience.com]

- 2. Chlorogenic acid: a review on its mechanisms of anti-inflammation, disease treatment, and related delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Chlorogenic acid suppresses lipopolysaccharide‑induced nitric oxide and interleukin‑1β expression by inhibiting JAK2/STAT3 activation in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Chlorogenic acid induces apoptosis to inhibit inflammatory proliferation of IL-6-induced fibroblast-like synoviocytes through modulating the activation of JAK/STAT and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory effects of chlorogenic acid in lipopolysaccharide-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chlorogenic Acid Alleviates LPS-Induced Inflammation and Oxidative Stress by Modulating CD36/AMPK/PGC-1α in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of the anti-inflammatory, analgesic and antipyretic activities of the natural polyphenol chlorogenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chlorogenic acid reduces inflammation by inhibiting the elevated expression of KAT2A to ameliorate lipopolysaccharide-induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Chlorogenic acid methyl ester exerts strong anti-inflammatory effects via inhibiting the COX-2/NLRP3/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Chlorogenic acid methyl ester exerts strong anti-inflammatory effects via inhibiting the COX-2/NLRP3/NF-κB pathway - Food & Function (RSC Publishing) [pubs.rsc.org]

- 17. mdpi.com [mdpi.com]

- 18. Chlorogenic acid induces apoptosis, inhibits metastasis and improves antitumor immunity in breast cancer via the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Chlorogenic acid induces apoptosis, inhibits metastasis and improves antitumor immunity in breast cancer via the NF‑κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Chlorogenic acid rich in coffee pulp extract suppresses inflammatory status by inhibiting the p38, MAPK, and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Potential of Chlorogenic Acid and its Butyl Ester Derivative: A Technical Whitepaper for Researchers

Disclaimer: This document provides a comprehensive overview of the neuroprotective effects of chlorogenic acid (CGA). While the primary topic of interest is chlorogenic acid butyl ester, a derivative of CGA, there is currently a significant lack of specific research on this particular ester. Therefore, this whitepaper focuses on the extensive data available for the parent compound, chlorogenic acid, to provide a foundational understanding of its neuroprotective mechanisms. The increased lipophilicity of the butyl ester suggests potentially enhanced bioavailability and blood-brain barrier permeability, warranting further investigation into its specific neuroprotective properties.

Introduction

Neurodegenerative diseases and acute brain injuries, such as ischemic stroke, represent a significant and growing global health burden. The complex pathophysiology of these conditions, often involving oxidative stress, neuroinflammation, and apoptosis, necessitates the exploration of novel therapeutic agents. Chlorogenic acid (CGA), a prominent phenolic compound found in coffee, fruits, and vegetables, has garnered considerable attention for its diverse pharmacological activities, including potent antioxidant and anti-inflammatory effects.[1][2] Preclinical studies have provided substantial evidence for the neuroprotective efficacy of CGA in various models of neurological disorders.[1][3][4] This technical guide synthesizes the current understanding of the neuroprotective effects of chlorogenic acid, detailing its mechanisms of action, summarizing key quantitative data from preclinical studies, and outlining relevant experimental protocols.

Mechanisms of Neuroprotection

The neuroprotective effects of chlorogenic acid are multifaceted, primarily revolving around its ability to counteract oxidative stress and inflammation, two key drivers of neuronal damage.

Antioxidant Activity

Chlorogenic acid is a potent scavenger of reactive oxygen species (ROS), including hydroxyl and superoxide radicals.[4] Its antioxidant effects are mediated through several mechanisms:

-

Direct Radical Scavenging: CGA can directly neutralize free radicals, thereby preventing oxidative damage to cellular components like lipids, proteins, and DNA.[4]

-

Upregulation of Antioxidant Enzymes: CGA has been shown to enhance the expression and activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and heme oxygenase-1 (HO-1).[3][5] This is often mediated through the activation of the Nrf2 signaling pathway.

Anti-inflammatory Effects

Neuroinflammation plays a critical role in the progression of many neurological disorders. Chlorogenic acid exerts significant anti-inflammatory effects by:

-

Inhibition of Pro-inflammatory Cytokines: CGA can suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[5][6]

-

Modulation of Microglial Activation: It can inhibit the activation of microglia, the primary immune cells of the central nervous system, and shift their polarization from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[6]

-

Regulation of Inflammatory Signaling Pathways: CGA has been shown to modulate key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[4][6]

Anti-apoptotic Activity

Chlorogenic acid can protect neurons from apoptosis (programmed cell death) by:

-

Modulating Bcl-2 Family Proteins: It can increase the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while decreasing the expression of pro-apoptotic proteins such as Bax and Bad.[7][8]

-

Inhibiting Caspase Activity: CGA has been shown to reduce the activation of caspases, which are key executioner enzymes in the apoptotic cascade.[9]

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from in vivo and in vitro studies investigating the neuroprotective effects of chlorogenic acid.

Table 1: In Vivo Studies on Neuroprotective Effects of Chlorogenic Acid

| Animal Model | Dosage | Route of Administration | Key Findings | Reference |

| Gerbil; Transient forebrain ischemia | 30 mg/kg | Intraperitoneal | Attenuated cognitive impairment; Increased SOD2 and IL-4 expression; Inhibited 4-HNE production. | [3] |

| Rat; Focal cerebral ischemia (MCAo) | 3, 10, 30 mg/kg | Intraperitoneal | Dose-dependently reduced infarct volume; Reduced brain water content and Evans blue extravasation; Reduced lipid peroxidation and MMP-2/9 expression. | [10] |

| Rat; Focal cerebral ischemia (MCAo) | 30 mg/kg | Intraperitoneal | Improved neurological behavioral deficits; Attenuated increases in ROS and lipid peroxidation; Reduced brain edema and infarction. | [9] |

| Mouse; Intracerebral hemorrhage (ICH) | 30 mg/kg | Intraperitoneal | Attenuated neurological impairments; Reduced brain water content; Decreased expression of EMMPRIN and MMP-2/9. | [11] |

| Diabetic Rat | 12.5 and 50 mg/kg | Oral | Increased anti-apoptotic Bcl-2 mRNA expression in the frontal lobe. | [8] |

Table 2: In Vitro Studies on Neuroprotective Effects of Chlorogenic Acid

| Cell Line | Insult | Concentration | Key Findings | Reference |

| BV2 microglia and HT-22 hippocampal neurons | Oxygen-glucose deprivation (OGD) | 5-20 µM | Attenuated OGD-mediated inflammation and oxidative stress in microglia; Inhibited microglia-mediated neuronal apoptosis. | [5] |

| BV-2 cells | Lipopolysaccharide (LPS) | Not specified | Inhibited M1 polarization and promoted M2 polarization; Inhibited abnormal migration. | [6] |

| Rat cortical neurons | Glutamate | 10-100 µM | Inhibited cell death in a dose-dependent manner; Suppressed accumulation of endogenous ROS; Restored mitochondrial membrane potential. | [12] |

| M03-13 human oligodendrocyte-like cells | TNF-α | Not specified | Reduced intracellular superoxide ions, mitochondrial ROS, and NADPH oxidases; Reversed TNF-α-induced effects. | [13] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments cited in this whitepaper.

Animal Models of Neurological Damage

-

Transient Forebrain Ischemia (Gerbil Model):

-

Anesthetize gerbils (e.g., with isoflurane).

-

Make a midline cervical incision to expose both common carotid arteries.

-

Occlude both arteries for a specific duration (e.g., 5 minutes) using aneurysm clips to induce ischemia.

-

Remove the clips to allow reperfusion.

-

Suture the incision and allow the animals to recover.

-

Administer chlorogenic acid (e.g., intraperitoneally) at specified time points before or after ischemia.

-

Assess behavioral outcomes (e.g., using Morris water maze or passive avoidance tests) and perform histological and biochemical analyses on brain tissue.[3]

-

-

Focal Cerebral Ischemia (Rat Model - Middle Cerebral Artery Occlusion, MCAo):

-

Anesthetize rats (e.g., with isoflurane).

-

Introduce a nylon monofilament suture into the internal carotid artery and advance it to occlude the origin of the middle cerebral artery.

-

After a defined period of occlusion (e.g., 2 hours), withdraw the suture to allow reperfusion.

-

Administer chlorogenic acid (e.g., intraperitoneally) at specified times.

-

Evaluate neurological deficits using a scoring system.

-

Measure infarct volume using TTC staining and assess brain edema.[9][10]

-

In Vitro Assays

-

Oxygen-Glucose Deprivation (OGD) Model:

-

Culture neuronal or microglial cells (e.g., HT-22 or BV2 cells) under standard conditions.

-

To induce OGD, replace the normal culture medium with a glucose-free medium and place the cells in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specific duration (e.g., 6 hours).

-

To simulate reperfusion, return the cells to normal glucose-containing medium and normoxic conditions.

-

Treat cells with chlorogenic acid at various concentrations before or after OGD.

-

Assess cell viability (e.g., using CCK-8 assay), apoptosis (e.g., TUNEL staining), and levels of inflammatory and oxidative stress markers.[5]

-

-

Western Blotting for Protein Expression Analysis:

-

Extract total protein from brain tissue or cultured cells.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., SOD2, Bcl-2, NF-κB).

-

Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and imaging system.[3][7]

-

-

Measurement of Oxidative Stress Markers:

-

Lipid Peroxidation (Malondialdehyde - MDA Assay): Measure the levels of MDA, a product of lipid peroxidation, in tissue homogenates or cell lysates using a commercially available kit, often based on the reaction of MDA with thiobarbituric acid (TBA).[9]

-

Reactive Oxygen Species (ROS) Detection: Use fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels. DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[5]

-

Signaling Pathways and Visualizations

The neuroprotective effects of chlorogenic acid are mediated by its influence on several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

Caption: Nrf2-Mediated Antioxidant Response Activated by Chlorogenic Acid.

Caption: Inhibition of the NF-κB Inflammatory Pathway by Chlorogenic Acid.

Caption: Modulation of Apoptosis by Chlorogenic Acid via Bcl-2 Family Proteins.

Conclusion and Future Directions

The existing body of research strongly supports the neuroprotective potential of chlorogenic acid. Its ability to mitigate oxidative stress, neuroinflammation, and apoptosis through multiple signaling pathways makes it a promising candidate for further investigation as a therapeutic agent for a range of neurological conditions.

However, the direct evidence for the neuroprotective effects of this compound is currently lacking. Future research should focus on:

-

In vitro and in vivo studies specifically designed to evaluate the neuroprotective efficacy of this compound.

-

Pharmacokinetic studies to compare the bioavailability and blood-brain barrier permeability of the butyl ester with its parent compound, chlorogenic acid.

-

Head-to-head comparison studies to determine if the increased lipophilicity of the butyl ester translates to enhanced neuroprotective effects.

By addressing these research gaps, the scientific community can fully elucidate the therapeutic potential of chlorogenic acid and its derivatives in the context of neurological health and disease.

References

- 1. Cognitive and neuroprotective effects of chlorogenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Systemic Neuroprotection by Chlorogenic Acid: Antioxidant and Anti-inflammatory Evaluation in Early Neurodegeneration Induced by 3-Nitropropionic Acid in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Chlorogenic Acid Prevents Microglia-Induced Neuronal Apoptosis and Oxidative Stress under Hypoxia-Ischemia Environment by Regulating the MIR497HG/miR-29b-3p/SIRT1 Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect and mechanism of chlorogenic acid on cognitive dysfunction in mice by lipopolysaccharide-induced neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotective effects of chlorogenic acid by controlling the Bcl-2 family protein in a stroke animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chlorogenic acid ameliorates memory dysfunction via attenuating frontal lobe oxidative stress and apoptosis in diabetic rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chlorogenic acid alleviates neurobehavioral disorders and brain damage in focal ischemia animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chlorogenic acid ameliorates brain damage and edema by inhibiting matrix metalloproteinase-2 and 9 in a rat model of focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuroprotective Effects of Chlorogenic Acid in a Mouse Model of Intracerebral Hemorrhage Associated with Reduced Extracellular Matrix Metalloproteinase Inducer [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Antioxidant, Anti-Inflammatory and Pro-Differentiative Effects of Chlorogenic Acid on M03-13 Human Oligodendrocyte-like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Action of Chlorogenic Acid Butyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorogenic acid butyl ester (CGA-BE) is a synthetic derivative of chlorogenic acid (CGA), a widely studied natural polyphenol. The esterification with a butyl group alters its lipophilicity, potentially influencing its bioavailability and cellular uptake, and consequently its mechanism of action. This technical guide provides a comprehensive overview of the currently understood mechanisms of action of this compound, drawing on available research. It details its role in the inhibition of melanogenesis and its antioxidant properties. The guide also extrapolates potential mechanisms based on the extensive research conducted on its parent compound, chlorogenic acid, particularly concerning its anti-inflammatory and anti-cancer activities. This document aims to serve as a foundational resource for researchers and professionals in drug development, providing detailed experimental protocols, quantitative data, and visual representations of key signaling pathways.

Introduction

Chlorogenic acid, an ester of caffeic acid and quinic acid, is a prominent bioactive compound found in coffee and various plants.[1] Its biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects, are well-documented.[2][3] The modification of chlorogenic acid to its butyl ester form is a strategic approach to enhance its therapeutic potential by altering its physicochemical properties. This guide focuses specifically on the molecular mechanisms through which this compound exerts its biological effects.

Primary Mechanism of Action: Inhibition of Melanogenesis

The most specifically documented mechanism of action for this compound is its potent inhibitory effect on melanogenesis.[4] This activity is primarily achieved through the downregulation of key enzymes and transcription factors in the melanin synthesis pathway.

2.1. Downregulation of Melanogenic Enzymes and Transcription Factors

This compound has been shown to inhibit the expression of the following key proteins involved in melanin production:[4]

-

Microphtalmia-associated transcription factor (MITF): A master regulator of melanocyte development, survival, and melanogenic gene expression.

-

Tyrosinase (TYR): The rate-limiting enzyme in melanin synthesis, catalyzing the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.

-

Tyrosinase-related protein 1 (TRP-1): Involved in the oxidation of 5,6-dihydroxyindole-2-carboxylic acid (DHICA) in the eumelanin pathway.

-

Tyrosinase-related protein 2 (TRP-2): Also known as dopachrome tautomerase (DCT), it catalyzes the tautomerization of dopachrome to DHICA.

The coordinated downregulation of these targets leads to a significant reduction in melanin synthesis.

Signaling Pathway for Melanogenesis Inhibition

Caption: Inhibition of MITF by this compound.

Antioxidant Activity

This compound exhibits antioxidant properties, a characteristic inherited from its parent compound.[4][5] The primary mechanism of its antioxidant action is through free radical scavenging, attributed to the hydroxyl groups on the caffeoyl moiety. The esterification may enhance its ability to partition into lipid-rich environments, thereby protecting cell membranes from lipid peroxidation.

Putative Mechanisms Based on Chlorogenic Acid

While direct evidence for this compound is still emerging, the well-established mechanisms of chlorogenic acid provide a strong foundation for hypothesizing its broader biological effects. The butyl ester is likely to share some of these mechanisms, potentially with altered potency or cellular specificity.

4.1. Anti-inflammatory Effects via NF-κB Pathway Inhibition

Chlorogenic acid is a known inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a central mediator of inflammation.[6][7] CGA has been shown to inhibit the nuclear translocation of NF-κB, thereby suppressing the expression of pro-inflammatory cytokines and enzymes such as TNF-α, IL-1β, IL-6, iNOS, and COX-2.[6] It is plausible that this compound shares this anti-inflammatory mechanism.

Hypothesized NF-κB Inhibition Pathway

Caption: Hypothesized Anti-inflammatory Mechanism of CGA-BE.

4.2. Anticancer Activity

Chlorogenic acid has demonstrated anticancer properties by inducing apoptosis, inhibiting cell proliferation, and suppressing metastasis in various cancer cell lines.[8][9] These effects are often linked to the modulation of signaling pathways such as MAPK and PI3K/Akt.[10] The increased lipophilicity of the butyl ester may enhance its uptake by cancer cells, potentially leading to more potent anticancer activity.

Quantitative Data

The following table summarizes the available quantitative data for the biological activities of this compound and its parent compound.

| Compound | Biological Activity | Assay System | Concentration | Effect | Reference |

| This compound | Melanogenesis Inhibition | α-MSH-stimulated B16 melanoma cells | 100 µM | 33-62% reduction in melanin content | [4] |

| Chlorogenic Acid | Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Varies | Dose-dependent inhibition of NO, iNOS, COX-2, TNF-α, IL-1β, IL-6 | [6] |

| Chlorogenic Acid | Anticancer | MDA-MB-231 breast cancer cells | 0-80 µM | Dose- and time-dependent inhibition of cell viability | [9] |

Experimental Protocols

6.1. Cell Culture and Treatment for Melanogenesis Assay

-

Cell Line: B16 melanoma cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment Protocol: Cells are seeded in 24-well plates. After 24 hours, the medium is replaced with fresh medium containing α-melanocyte-stimulating hormone (α-MSH) to induce melanogenesis, along with various concentrations of this compound. The cells are incubated for a further 72 hours.

6.2. Melanin Content Assay

-

After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed with 1 N NaOH containing 10% DMSO.

-

The lysates are incubated at 80°C for 1 hour to solubilize the melanin.

-

The absorbance of the supernatant is measured at 475 nm using a microplate reader.

-

The melanin content is normalized to the total protein content of the cells, determined using a BCA protein assay kit.

6.3. Western Blot Analysis for Melanogenic Proteins

-

Cells are treated as described in section 6.1.

-

Total protein is extracted using a suitable lysis buffer containing protease inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with primary antibodies against MITF, tyrosinase, TRP-1, and TRP-2.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow for Western Blot

Caption: Western Blot Experimental Workflow.

Conclusion and Future Directions

This compound is an emerging bioactive compound with a defined mechanism in the inhibition of melanogenesis and promising antioxidant potential. While its broader pharmacological profile is still under investigation, the extensive knowledge of its parent compound, chlorogenic acid, provides a strong rationale for exploring its anti-inflammatory and anticancer properties. Future research should focus on elucidating the specific signaling pathways modulated by the butyl ester, conducting comprehensive in vivo studies to assess its efficacy and safety, and performing pharmacokinetic analyses to understand its absorption, distribution, metabolism, and excretion profile. Such studies will be crucial for unlocking the full therapeutic potential of this modified natural product.

References

- 1. Chlorogenic acid and its role in biological functions: an up to date - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. Chlorogenic Acid: A Systematic Review on the Biological Functions, Mechanistic Actions, and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Antioxidant properties of chlorogenic acid and its alkyl esters in stripped corn oil in combination with phospholipids and/or water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory effects of chlorogenic acid in lipopolysaccharide-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | The Biological Activity Mechanism of Chlorogenic Acid and Its Applications in Food Industry: A Review [frontiersin.org]

- 8. Chlorogenic acid for cancer prevention and therapy: Current status on efficacy and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chlorogenic acid induces apoptosis, inhibits metastasis and improves antitumor immunity in breast cancer via the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Chlorogenic Acid Butyl Ester: A Technical Guide to its Natural Sources, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorogenic acid butyl ester, a lipophilic derivative of the widely studied chlorogenic acid, is emerging as a compound of interest, particularly in the field of dermatology. This technical guide provides a comprehensive overview of its known natural sources, plausible synthetic routes, and established biological activities. While natural occurrences are documented, quantitative data remains limited, positioning chemical synthesis as a primary route for obtaining this compound for research and development. The principal biological effect identified is the potent inhibition of melanogenesis, mediated through the downregulation of key transcriptional and enzymatic players in the melanin synthesis pathway. This document details the underlying signaling mechanisms and provides established experimental protocols for its synthesis and bioactivity assessment.

Natural Sources and Abundance

This compound has been identified as a natural product in a limited number of plant species. The primary documented sources include:

-

Lysimachia davurica Ledeb.: A plant belonging to the Primulaceae family.[1]

-

Osmanthus yunnanensis (Franch.) P. S. Green: A species of flowering plant in the Oleaceae family.

Currently, there is a lack of quantitative data in the scientific literature regarding the concentration of this compound in these plant sources. This scarcity of information suggests that extraction from natural sources may not be a viable method for obtaining large quantities of the compound, making chemical synthesis a more practical approach for research and potential commercial applications.

Biological Activity and Mechanism of Action

The most well-documented biological activity of this compound is its potent inhibition of melanogenesis.[1] This activity is of significant interest for applications in dermatology and cosmetics as a potential skin-lightening agent.

2.1. Inhibition of Melanogenesis

This compound has been shown to reduce melanin content in B16 melanoma cells. At a concentration of 100 μM, it exhibits a 33-62% reduction in melanin content in α-MSH-stimulated B16 melanoma cells, with little to no cytotoxicity.[1]

2.2. Mechanism of Action: Signaling Pathway

The anti-melanogenic effect of this compound is attributed to its ability to downregulate the expression of key proteins involved in melanin synthesis. The proposed signaling pathway is as follows:

-

Inhibition of MITF Expression: this compound suppresses the expression of the Microphthalmia-associated Transcription Factor (MITF).[1] MITF is the master regulator of melanocyte development, survival, and function, and it controls the transcription of essential melanogenic genes.

-

Downregulation of Tyrosinase and Related Proteins: By inhibiting MITF, this compound consequently reduces the expression of its downstream targets:

The collective downregulation of these enzymes disrupts the melanin production cascade, leading to a decrease in melanin synthesis.

2.3. Antioxidant Activity

In addition to its anti-melanogenic properties, this compound has also been reported to possess antioxidant activity.[1] This is consistent with the known antioxidant properties of its parent compound, chlorogenic acid.

Quantitative Data

The following table summarizes the available quantitative data for the biological activity of this compound. Due to the limited data, values for related chlorogenic acid analogs are included for comparison.

| Compound | Biological Activity | Assay System | Quantitative Data | Reference |

| This compound | Melanogenesis Inhibition | α-MSH-stimulated B16 melanoma cells | 33-62% reduction in melanin content at 100 μM | [1] |

| Pyridine analogue of CGA (6f) | Melanogenesis Inhibition | α-MSH-stimulated B16 melanoma cells | IC₅₀: 2.5 ± 0.7 μM | [2] |

| Diacyl derivative of CGA (13a) | Melanogenesis Inhibition | α-MSH-stimulated B16 melanoma cells | IC₅₀: 1.1 ± 0.1 μM | [2] |

| Thiazole derivative of CGA | Melanogenesis Inhibition | α-MSH-stimulated B16 melanoma cells | IC₅₀: 0.90 μM | [3] |

| Kojic Acid (positive control) | Melanogenesis Inhibition | α-MSH-stimulated B16 melanoma cells | IC₅₀: 54 ± 1.5 μM | [2] |

| Arbutin (positive control) | Melanogenesis Inhibition | α-MSH-stimulated B16 melanoma cells | IC₅₀: 380 ± 9.5 μM | [2] |

Experimental Protocols

4.1. Synthesis of this compound (Adapted from Esterification of Chlorogenic Acid)

This protocol describes a general method for the synthesis of this compound via Fischer esterification.

4.1.1. Materials

-

Chlorogenic acid

-

n-Butanol (anhydrous)

-

Sulfuric acid (concentrated) or p-Toluenesulfonic acid

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

4.1.2. Reaction Setup and Procedure

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve chlorogenic acid in an excess of anhydrous n-butanol (e.g., 10-20 molar equivalents).

-

Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.

-

Heat the mixture to reflux and maintain the temperature for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess n-butanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

4.1.3. Purification

-

Purify the crude this compound by column chromatography on silica gel.

-

Elute the column with a gradient of hexane and ethyl acetate to separate the desired product from unreacted starting material and byproducts.

-

Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield pure this compound.

4.1.4. Characterization

Confirm the structure and purity of the synthesized this compound using the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity.

4.2. Melanin Content Assay in B16F10 Melanoma Cells

This protocol details the procedure for quantifying the inhibitory effect of this compound on melanin production in cell culture.

4.2.1. Materials

-

B16F10 mouse melanoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

α-Melanocyte-Stimulating Hormone (α-MSH)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Phosphate-Buffered Saline (PBS)

-

1 N NaOH solution

-

96-well microplates

-

Microplate reader

4.2.2. Procedure

-

Seed B16F10 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound in the presence of a melanogenesis stimulator, such as α-MSH (e.g., 100 nM).

-

Incubate the cells for 48-72 hours.

-

After incubation, wash the cells with PBS.

-

Lyse the cells by adding 1 N NaOH to each well and incubate at 60°C for 1 hour to solubilize the melanin.

-

Measure the absorbance of the lysate at 405 nm using a microplate reader.

-

The melanin content can be normalized to the total protein content of each well, which can be determined using a standard protein assay (e.g., BCA or Bradford assay).

4.3. Western Blot Analysis of Melanogenesis-Related Proteins

This protocol describes the detection of MITF, tyrosinase, TRP-1, and TRP-2 protein expression levels.

4.3.1. Materials

-

Treated B16F10 cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against MITF, tyrosinase, TRP-1, TRP-2, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

4.3.2. Procedure

-

Lyse the treated B16F10 cells and determine the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

Visualizations

5.1. Signaling Pathway of Melanogenesis Inhibition

Caption: Signaling pathway of melanogenesis inhibition by this compound.

5.2. Experimental Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Future Perspectives

The current body of research on this compound highlights its potential as a valuable compound, particularly in the field of dermatology. However, several areas warrant further investigation:

-

Quantitative Analysis in Natural Sources: A thorough investigation into the concentration of this compound in Lysimachia davurica and Osmanthus yunnanensis is needed to assess the feasibility of natural extraction.

-

Optimization of Synthesis: The development of more efficient and scalable synthetic routes would be beneficial for producing larger quantities of the compound for extensive preclinical and clinical studies.

-

In-depth Pharmacological Profiling: Beyond melanogenesis inhibition, a broader pharmacological screening could uncover other potential therapeutic applications. The known activities of the parent compound, chlorogenic acid (e.g., anti-inflammatory, anti-diabetic, neuroprotective), suggest that the butyl ester may also possess a range of biological effects.

-

Bioavailability and Formulation Studies: As a more lipophilic derivative, this compound may exhibit different pharmacokinetic properties compared to chlorogenic acid. Studies on its absorption, distribution, metabolism, and excretion (ADME) are crucial, as are investigations into novel formulations to enhance its delivery and efficacy.

-

Clinical Evaluation: Following comprehensive preclinical studies, well-designed clinical trials will be necessary to evaluate the safety and efficacy of this compound for its intended applications in humans.

References

A Technical Guide to the Biosynthesis of Chlorogenic Acid Esters

Abstract: Chlorogenic acids (CGAs) are a significant class of plant secondary metabolites, formed through the esterification of hydroxycinnamic acids and quinic acid.[1] Renowned for their roles in plant defense mechanisms and their potent antioxidant, anti-inflammatory, and other health-promoting properties in humans, CGAs are the subject of extensive research.[2][3] This technical guide provides an in-depth exploration of the core biosynthetic pathways of chlorogenic acid esters, detailing the key enzymes, their quantitative properties, and the regulatory mechanisms that govern their production. Furthermore, this document furnishes detailed experimental protocols for the analysis, quantification, and enzymatic characterization of CGAs, intended to serve as a comprehensive resource for researchers, scientists, and professionals in the fields of plant biology, biochemistry, and drug development.

Core Biosynthetic Pathways

The biosynthesis of chlorogenic acids originates from the shikimate and phenylpropanoid pathways.[2][4] L-phenylalanine, an output of the shikimate pathway, is channeled into the phenylpropanoid pathway, initiating a series of enzymatic reactions that lead to the formation of hydroxycinnamoyl-CoA esters. These activated intermediates can then be esterified with quinic acid through several distinct but interconnected routes to form chlorogenic acid esters, with 5-O-caffeoylquinic acid (5-CQA) being the most common isomer.[3][5]

Three primary pathways for the biosynthesis of 5-CQA have been elucidated in various plant species: